Chemical properties and stability of 4-Pentenylboronic acid pinacol ester
Chemical properties and stability of 4-Pentenylboronic acid pinacol ester
The following technical guide details the chemical properties, stability, and application of 4-Pentenylboronic acid pinacol ester , a bifunctional organoboron intermediate.
Chemical Profile, Stability, and Synthetic Utility
Executive Summary
4-Pentenylboronic acid pinacol ester (IUPAC: 2-(Pent-4-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a specialized alkyl boronate building block characterized by two distinct reactive handles: a terminal alkene and a nucleophilic boronate ester .
Unlike aryl or vinyl boronates, this compound is an alkyl boronate , featuring an
Chemical Identity & Physical Properties[1][2][3][4][5][6]
| Property | Data |
| IUPAC Name | 2-(Pent-4-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Common Name | 4-Pentenylboronic acid pinacol ester |
| Structure | |
| Molecular Formula | |
| Molecular Weight | 196.10 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~85–90 °C at 0.5 mmHg (Predicted) |
| Solubility | Soluble in THF, DCM, Toluene, EtOAc; Insoluble in Water |
| CAS Number | 161395-96-6 (Note: Verify specific isomer; often conflated with 1-pentenyl in databases) |
Structural Analysis
The molecule consists of a 5-carbon chain.
-
C1 (Boron-bound):
hybridized. High electron density, susceptible to oxidation. -
C4-C5 (Alkene): Terminal vinyl group (
). Sterically accessible for metathesis or hydrofunctionalization. -
Pinacol Ligand: Provides steric bulk, significantly enhancing hydrolytic stability compared to the free boronic acid.
Synthesis & Production
The synthesis of alkyl boronates requires careful control to prevent protodeboronation or isomerization. The industrial standard involves a Grignard protocol or transition-metal catalyzed hydroboration.
Method A: Grignard Formation (Scalable)
This method uses 5-bromo-1-pentene as the precursor.
-
Reagent Preparation: 5-Bromo-1-pentene is converted to the Grignard reagent using activated Magnesium turnings in anhydrous THF.
-
Borylation: The Grignard species is reacted with an electrophilic boron source, typically 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPB) or Trimethyl borate followed by pinacol exchange.
-
Purification: Vacuum distillation is essential to remove homocoupled byproducts (decadiene).
Method B: Hydroboration (High Precision)
Direct hydroboration of 1,4-pentadiene with Pinacolborane (HBpin) using a Rhodium or Iridium catalyst.
-
Selectivity Challenge: Requires a catalyst that favors anti-Markovnikov addition to the terminal alkene without isomerizing the remaining double bond.
Figure 1: Grignard-mediated synthesis workflow ensuring high regiocidelity.
Stability Profile
Understanding the stability limits is critical for storage and experimental design.
A. Hydrolytic Stability
-
Pinacol Effect: The pinacol ester is significantly more resistant to hydrolysis than the free boronic acid due to the "pinacol effect" (chelate effect).
-
Conditions: Stable in neutral water and weak acids.
-
Vulnerability: Slowly hydrolyzes in the presence of strong aqueous bases or on acidic silica gel during chromatography.
-
Recommendation: Add 1% Triethylamine to silica gel columns during purification to prevent streaking and hydrolysis.
-
B. Oxidative Stability
-
C-B Bond: The alkyl-boron bond is susceptible to oxidation by peroxides (e.g.,
, mCPBA) or alkaline hypochlorites, converting the boronate to 4-penten-1-ol . -
Air Sensitivity: Shelf-stable for months at 4°C. Long-term exposure to air may lead to slow oxidation; store under Argon/Nitrogen.
C. Thermal Stability
-
Distillation: Stable up to ~120°C, allowing purification by vacuum distillation.
-
Protodeboronation: Alkyl boronates are generally resistant to thermal protodeboronation compared to vinyl/aryl boronates, provided no strong metal catalysts are present.
Reactivity & Applications
The compound's value lies in its orthogonal reactivity .
Pathway 1: Suzuki-Miyaura Coupling ( - Coupling)
Coupling alkyl boronates is more challenging than aryl boronates due to slower transmetalation and the risk of
-
Catalyst System: Requires electron-rich ligands (e.g., Pd(dppf)Cl
, Pd-RuPhos ) or Silver(I) oxide ( ) additives to accelerate transmetalation. -
Mechanism: The
C-B bond is activated by a base (e.g., or ).
Pathway 2: Olefin Metathesis
The terminal alkene is a prime substrate for Grubbs catalysts (1st or 2nd Gen).
-
Application: Ring-Closing Metathesis (RCM) to form macrocyclic boronic esters.
-
Compatibility: The boronate ester moiety is inert to Grubbs catalysts, allowing selective modification of the carbon chain.
Pathway 3: Radical Functionalization
The alkyl-boron bond can serve as a radical precursor via Single Electron Transfer (SET) using photoredox catalysis, enabling Minisci-type reactions.
Figure 2: Divergent reactivity pathways demonstrating orthogonal utility.
Experimental Protocols
Protocol A: Optimized Suzuki Coupling (Alkyl-Aryl)
Designed to minimize
-
Reagents:
-
Aryl Bromide (1.0 equiv)
-
4-Pentenylboronic acid pinacol ester (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv)[1] -
Solvent: THF:Water (10:1) degassed.
-
-
Procedure:
-
Charge a reaction vial with Aryl Bromide, Catalyst, and Base.
-
Evacuate and backfill with Argon (3x).
-
Add degassed THF/Water and the Boronate Ester via syringe.
-
Heat to 60–80°C for 12–18 hours.
-
Note: Higher temperatures increase the risk of isomerization.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
. Purify on silica (buffered with 1% ).
Protocol B: Oxidative Conversion to Alcohol
Standard quantification method or synthetic transformation.
-
Dissolve the boronate ester (1.0 mmol) in THF (5 mL).
-
Cool to 0°C. Add 3M NaOH (3.0 mmol) and 30%
(3.0 mmol) dropwise. -
Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
Quench with saturated
(to reduce excess peroxide). -
Extract with Ether. The product is 4-penten-1-ol .
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). "The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis." Angewandte Chemie International Edition, 40(24), 4544-4568. Link
-
PubChem Database. (n.d.). "4-Pentenylboronic acid pinacol ester | C11H21BO2." National Center for Biotechnology Information. Accessed 2024.[2][3] Link
Sources
- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 2. Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
